2,2-Dimethylpiperidine hydrochloride physical properties
2,2-Dimethylpiperidine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. The piperidine ring is a ubiquitous scaffold found in a vast array of pharmaceuticals and natural alkaloids, making its derivatives, such as 2,2-dimethylpiperidine, of significant interest to the drug discovery sector.[1][2][3] The introduction of geminal methyl groups at the C-2 position introduces significant steric hindrance, which can profoundly influence the molecule's reactivity, conformational preference, and pharmacological activity.
This guide provides a comprehensive overview of the core physical and chemical properties of 2,2-Dimethylpiperidine hydrochloride. Understanding these characteristics is paramount for its effective use in a laboratory setting, from designing synthetic routes and predicting reaction kinetics to ensuring safe handling and storage. As a salt, its properties, particularly solubility, differ markedly from its free base, a critical consideration for its application in both aqueous and organic media. This document serves as a technical resource, synthesizing key data with practical insights for professionals in chemical research and development.
Molecular Structure and Identification
The molecular architecture of 2,2-Dimethylpiperidine hydrochloride consists of a six-membered saturated piperidine ring with two methyl groups attached to the same carbon atom (C-2) adjacent to the nitrogen. The nitrogen atom is protonated and forms an ionic bond with a chloride ion. This structure imparts specific steric and electronic properties that are foundational to its chemical behavior.
Caption: Molecular structure of 2,2-Dimethylpiperidine hydrochloride.
Table 1: Chemical Identification A summary of the key identifiers for 2,2-Dimethylpiperidine hydrochloride and its corresponding free base is provided below.
| Identifier | 2,2-Dimethylpiperidine Hydrochloride | 2,2-Dimethylpiperidine (Free Base) | Reference |
| IUPAC Name | 2,2-dimethylpiperidine;hydrochloride | 2,2-dimethylpiperidine | [4][5] |
| CAS Number | 1254339-11-1 | 54152-47-5 | [4][5] |
| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N | [4][5] |
| Molecular Weight | 149.66 g/mol | 113.20 g/mol | [4][5][6] |
| InChI | 1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | 1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3 | [4][5] |
| InChI Key | ZSTJSSFBLHVKRN-UHFFFAOYSA-N | LBUPWCHXRSTTNO-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | CC1(CCCCN1)C.Cl | CC1(CCCCN1)C | [4][5] |
Physicochemical Properties
The physical properties of this compound are dictated by its salt form and the substituted piperidine ring. The hydrochloride salt is a solid at room temperature with a high melting point, characteristic of ionic compounds. Its solubility is significantly enhanced in polar solvents compared to its free base.
Table 2: Core Physical Properties
| Property | Value | Notes | Reference |
| Physical Form | Solid | Crystalline solid is typical for hydrochloride salts. | |
| Melting Point | 245-248 °C | Value for the closely related piperidine hydrochloride; a similar range is expected. | [4][7] |
| Boiling Point (Free Base) | 135.8 ± 8.0 °C | The hydrochloride salt will decompose at high temperatures rather than boil. | [4] |
| Solubility | Highly soluble in water | Based on piperidine hydrochloride (>1500 g/L). The free base has low water solubility. | [7][8] |
| Density (Predicted, Free Base) | 0.803 ± 0.06 g/cm³ | [4] | |
| pKa (Predicted) | 10.82 ± 0.10 | Refers to the pKa of the conjugate acid (the piperidinium ion). | [4] |
Discussion of Properties
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Melting Point: The high melting point is a direct consequence of the strong ionic forces between the protonated piperidinium cation and the chloride anion in the crystal lattice. Significant thermal energy is required to overcome these forces.
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Solubility: The conversion of the basic nitrogen in 2,2-dimethylpiperidine to its hydrochloride salt is a common strategy to enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar solvents like water, whereas the free base is more soluble in organic solvents.
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pKa: The predicted pKa value indicates that 2,2-dimethylpiperidine is a moderately strong base, typical for secondary amines. In solutions with a pH below its pKa, the protonated (hydrochloride) form will predominate. This is a critical factor in drug development for absorption and formulation.
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Conformation: Like most piperidine rings, the ring in 2,2-dimethylpiperidine hydrochloride is expected to adopt a stable chair conformation to minimize steric strain.[4] This conformation places substituents in either axial or equatorial positions, influencing the molecule's reactivity and biological interactions.
Spectroscopic Characterization (Predicted)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a broad singlet for the two N-H protons of the ammonium salt. The protons on the piperidine ring will appear as complex multiplets in the 1.5-3.5 ppm range. The two methyl groups at the C-2 position are chemically equivalent and will appear as a sharp singlet at approximately 1.2-1.5 ppm, integrating to six protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the piperidine ring and an additional signal for the two equivalent methyl carbons. The quaternary carbon (C-2) bearing the methyl groups will appear further downfield than the other ring carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium salt. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.
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Mass Spectrometry (MS): In a mass spectrum (using a technique like ESI+), the compound would be detected as the cation (C₇H₁₆N⁺). The analysis would show the molecular ion of the free base at an m/z of 113.20.[4][5] Common fragmentation patterns would involve the loss of methyl groups.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a primary indicator of a compound's purity.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
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Sample Preparation:
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Rationale: Moisture can depress the melting point and broaden its range. A homogenous powder ensures uniform heat transfer.
-
Procedure: Ensure the 2,2-Dimethylpiperidine hydrochloride sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the dry sample into a fine powder using a mortar and pestle.
-
-
Capillary Tube Packing:
-
Rationale: A properly packed sample is essential for accurate measurement. Too much sample will cause a broad melting range.
-
Procedure: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.
-
-
Apparatus Setup:
-
Rationale: Correct placement ensures the sample and thermometer experience the same temperature.
-
Procedure: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). Ensure the thermometer is correctly positioned.
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-
Measurement:
-
Rationale: A rapid initial heating helps find the approximate melting point, while a slow, controlled heating rate near the melting point is crucial for precision.
-
Procedure:
-
Heat the sample rapidly and observe the approximate temperature at which it melts. Let the apparatus cool down.
-
For the accurate measurement, begin heating again and slow the rate to 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
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-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when working with 2,2-Dimethylpiperidine hydrochloride.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic, so storage in a desiccator is recommended to prevent water absorption.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
Applications in Research and Development
The true value of 2,2-Dimethylpiperidine hydrochloride lies in its utility as a synthetic intermediate. The piperidine motif is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[3]
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Building Block for Novel Compounds: Researchers can use this compound as a starting material to synthesize more complex molecules. The secondary amine provides a reactive site for N-alkylation, N-acylation, and other functionalization reactions, allowing for the creation of diverse chemical libraries for screening.[4]
-
Fragment-Based Drug Discovery (FBDD): The 2,2-dimethylpiperidine scaffold can be considered a 3D fragment. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target.[9] Hits are then elaborated or combined to create more potent lead compounds. The defined three-dimensional shape imparted by the piperidine ring makes its derivatives valuable for exploring the topological space of a target's binding site.[9]
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Steric Control in Synthesis: The gem-dimethyl group at the C-2 position provides significant steric bulk. This can be exploited in synthetic chemistry to direct the stereochemical outcome of reactions at other positions on the ring or to lock the ring into a specific conformation, which can be crucial for optimizing drug-receptor interactions.
Conclusion
2,2-Dimethylpiperidine hydrochloride is a foundational reagent for chemical and pharmaceutical research. Its physical properties—a high-melting, water-soluble crystalline solid—are characteristic of an amine salt and dictate its handling, storage, and application in various solvent systems. A thorough understanding of its molecular structure, physicochemical characteristics, and spectroscopic signatures is essential for any scientist utilizing this compound as a building block for the synthesis of novel molecules with potential therapeutic value.
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Chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
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